8-(1-Pyrrolidinyl)-5-quinolinamine
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Overview
Description
8-(Pyrrolidin-1-yl)quinolin-5-amine is a compound that features a quinoline core substituted with a pyrrolidine ring at the 8th position and an amine group at the 5th position. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of 8-(Pyrrolidin-1-yl)quinolin-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
8-(Pyrrolidin-1-yl)quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-(Pyrrolidin-1-yl)quinolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Pyrrolidin-1-yl)quinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, it can interfere with the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A derivative with broad-ranging pharmacological potential, including antimicrobial and anticancer properties.
Pyrrolidine: A versatile scaffold used in drug discovery for its ability to enhance the pharmacokinetic properties of compounds.
Uniqueness
8-(Pyrrolidin-1-yl)quinolin-5-amine is unique due to the combination of the quinoline core and the pyrrolidine ring, which imparts distinct biological activities and chemical properties. This combination allows for versatile modifications and the development of compounds with specific desired effects .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
8-pyrrolidin-1-ylquinolin-5-amine |
InChI |
InChI=1S/C13H15N3/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13/h3-7H,1-2,8-9,14H2 |
InChI Key |
WHHMOMFLWJSKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3 |
Origin of Product |
United States |
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